molecular formula C11H14BrN3O2S B13370147 1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

Cat. No.: B13370147
M. Wt: 332.22 g/mol
InChI Key: DBSNFLHKNJMGDN-MKMNVTDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea is a complex organic compound with a unique structure that includes a bromine atom, an ethoxy group, and a thiourea moiety

Properties

Molecular Formula

C11H14BrN3O2S

Molecular Weight

332.22 g/mol

IUPAC Name

1-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-3-methylthiourea

InChI

InChI=1S/C11H14BrN3O2S/c1-3-17-9-5-7(4-8(12)10(9)16)6-14-15-11(18)13-2/h4-6,16H,3H2,1-2H3,(H2,13,15,18)/b14-6+

InChI Key

DBSNFLHKNJMGDN-MKMNVTDBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=S)NC)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=S)NC)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea typically involves multiple steps. One common method starts with the preparation of the cyclohexa-2,5-dien-1-one derivative, which is then brominated to introduce the bromine atom. The ethoxy group is added through an etherification reaction. The final step involves the formation of the thiourea moiety through a reaction with methyl isothiocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted thiourea compounds.

Scientific Research Applications

1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea involves its interaction with specific molecular targets. The bromine atom and thiourea moiety play crucial roles in its binding to these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but they are believed to involve modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-prop-2-enylthiourea
  • 1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

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